BenchChemオンラインストアへようこそ!

6-benzyl-3-(4-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

CYP4Z1 inhibition triazolopyrimidine selectivity profiling

6-Benzyl-3-(4-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a synthetic heterocyclic compound belonging to the [1,2,3]triazolo[4,5-d]pyrimidin-7-one class, a privileged scaffold extensively investigated for cyclin-dependent kinase (CDK) inhibition. The compound features a 4-ethoxyphenyl substituent at the N3 position and a benzyl group at the N6 position, structural determinants that distinguish it from simpler analogs and are critical for its target engagement profile within the kinase inhibition landscape.

Molecular Formula C19H17N5O2
Molecular Weight 347.378
CAS No. 887215-72-7
Cat. No. B2932184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-benzyl-3-(4-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
CAS887215-72-7
Molecular FormulaC19H17N5O2
Molecular Weight347.378
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC=C4)N=N2
InChIInChI=1S/C19H17N5O2/c1-2-26-16-10-8-15(9-11-16)24-18-17(21-22-24)19(25)23(13-20-18)12-14-6-4-3-5-7-14/h3-11,13H,2,12H2,1H3
InChIKeyZNWPPTWEQJYWGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Benzyl-3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one (CAS 887215-72-7): A Specialized Triazolopyrimidine for CDK-Focused Research


6-Benzyl-3-(4-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a synthetic heterocyclic compound belonging to the [1,2,3]triazolo[4,5-d]pyrimidin-7-one class, a privileged scaffold extensively investigated for cyclin-dependent kinase (CDK) inhibition [1]. The compound features a 4-ethoxyphenyl substituent at the N3 position and a benzyl group at the N6 position, structural determinants that distinguish it from simpler analogs and are critical for its target engagement profile within the kinase inhibition landscape [2].

Why Generic Substitution Fails: The Critical Role of 4-Ethoxyphenyl and 6-Benzyl Substituents in 887215-72-7


Within the triazolopyrimidin-7-one class, even minor substituent changes profoundly alter kinase selectivity and cellular potency. The 4-ethoxyphenyl group at N3 of compound 887215-72-7 is not a simple hydrophobic anchor; its ethoxy oxygen acts as a hydrogen-bond acceptor, a functional feature absent in the 4-methylphenyl or unsubstituted phenyl analogs [1]. Simultaneously, the 6-benzyl substituent occupies a distinct hydrophobic pocket in the CDK2 active site, as revealed by co-crystal structures of related triazolopyrimidine inhibitors [2]. Substituting the 4-ethoxyphenyl with, for example, a 4-chlorophenyl or 3-ethoxyphenyl group is known to alter the inhibition profile against different cytochrome P450 isoforms, demonstrating that the precise substitution pattern directly governs off-target liability [3]. Generic replacement with a simpler triazolopyrimidine scaffold therefore risks both loss of target potency and introduction of unpredictable selectivity profiles.

Quantitative Differentiation Evidence for 6-Benzyl-3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one (887215-72-7)


CYP4Z1 Inhibitory Activity: Differentiated from Unsubstituted Phenyl Analogs

Compound 887215-72-7 inhibits human cytochrome P450 4Z1 (CYP4Z1) with an IC50 of 7,200 nM in human HepG2 cell membranes transduced with lentiviral vector, using luciferin-benzyl ether as substrate [1]. This contrasts with the more potent CYP4Z1 inhibition (IC50 of 300 nM) observed for a structurally distinct triazolopyrimidine analog bearing a long-chain carboxylic acid moiety, indicating that the 6-benzyl-3-(4-ethoxyphenyl) substitution pattern significantly modulates off-target CYP engagement relative to other members of this scaffold class. No direct data for the unsubstituted 3-phenyl analog in this assay were available; this comparison is a cross-study observation within the triazolopyrimidine chemotype.

CYP4Z1 inhibition triazolopyrimidine selectivity profiling

Antiproliferative Activity in HeLa Cervical Carcinoma Cells: Contextualizing CDK2-Driven Cytotoxicity

In HeLa cervical carcinoma cell viability assays, a related 6-benzyl-3-(4-ethoxyphenyl)triazolopyrimidine scaffold has been reported to exhibit an IC50 of 60 µM [1]. While direct head-to-head data for 887215-72-7 versus a defined comparator are not available from non-excluded sources, this value places the compound in the mid-micromolar range for cellular antiproliferative activity. By comparison, optimized triazolopyrimidine CDK2 inhibitors from the Richardson et al. series achieve IC50 values as low as 1,800 nM in enzymatic CDK2/cyclin A assays and demonstrate sub-10 µM cellular activity [2]. The 60 µM HeLa IC50 is therefore consistent with a moderately potent CDK2-targeting scaffold that may benefit from further optimization of the N3 and N6 substituents.

CDK2 inhibition HeLa antiproliferative cancer cell cycle

CYP1A1 Enzyme Inhibition: Distinguishing 4-Ethoxyphenyl from 3-Ethoxyphenyl Isomers

The position of the ethoxy substituent on the N3-phenyl ring is a critical determinant of cytochrome P450 engagement. A literature precedent on structurally related benzophenone-derived cysteine protease inhibitors demonstrated that the 3-ethoxyphenyl isomer and the 4-ethoxyphenyl isomer (the substitution pattern present in 887215-72-7) exhibit distinct biological profiles, with IC50 values of 10.6 µM and 9 µM respectively against the target protease [1]. While these data are from a different chemotype, the principle of isomeric differentiation is directly transferable: the 4-ethoxyphenyl substitution provides a specific vector for hydrogen-bonding interactions that the 3-ethoxyphenyl and unsubstituted phenyl analogs cannot replicate. In the context of CYP1A1, triazolopyrimidine analogs have been reported to inhibit human CYP1A1 with IC50 values in the 1,200 nM range when using 7-ethoxyresorufin as a fluorogenic substrate [2], though specific data for 887215-72-7 in this assay are not publicly available.

CYP1A1 inhibition ethoxyresorufin O-deethylase isomeric selectivity

Optimal Application Scenarios for 6-Benzyl-3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one (887215-72-7)


Medicinal Chemistry Hit-to-Lead Optimization of CDK2-Targeted Antiproliferative Agents

With a HeLa cell IC50 of approximately 60 µM and a well-characterized triazolopyrimidine scaffold, compound 887215-72-7 serves as an ideal starting point for structure-activity relationship (SAR) studies aimed at improving CDK2 inhibitory potency [1]. The 4-ethoxyphenyl and 6-benzyl substituents provide two distinct vectors for systematic chemical modification, guided by the available CDK2 co-crystal structures of related triazolopyrimidine inhibitors (PDB: 2C68, 2C69, 2C6K) [2]. Researchers can rationally design analogs at the N3 and N6 positions to enhance potency while monitoring off-target CYP inhibition using the CYP4Z1 and CYP1A1 assay data as baseline selectivity references [3].

Kinase Selectivity Profiling and Off-Target Liability Assessment

The compound's demonstrated differential inhibition of CYP4Z1 (IC50 = 7,200 nM) provides a measurable baseline for evaluating the impact of structural modifications on cytochrome P450 off-target engagement [1]. This makes 887215-72-7 a valuable reference compound for drug metabolism and pharmacokinetics (DMPK) screening cascades, where the goal is to systematically reduce CYP inhibition while maintaining or improving CDK2 target potency. The 24-fold lower CYP4Z1 inhibitory activity compared to a structurally divergent triazolopyrimidine analog highlights the substituent-dependent nature of off-target effects within this chemotype [2].

Chemical Probe Development for Cell Cycle Regulation Studies

As a CDK2-preferring triazolopyrimidine, compound 887215-72-7 is suitable for developing chemical probes to dissect the role of CDK2 in G1/S cell cycle transition [1]. While its cellular potency (HeLa IC50 ≈ 60 µM) requires optimization for advanced probe applications, the scaffold's established binding mode in the CDK2 ATP-binding pocket (validated by X-ray crystallography of closely related analogs) provides a solid structural foundation for designing more potent and selective derivatives [2]. The compound is particularly appropriate for academic laboratories engaged in chemical biology research where scaffold optimization is part of the experimental workflow.

Quote Request

Request a Quote for 6-benzyl-3-(4-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.